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Compound of Interest

Compound Name: Cyclohexane-1,1-dicarboxylic acid

Cat. No.: B074598

Introduction

Cyclohexane-1,1-dicarboxylic acid is a dicarboxylic acid featuring two carboxylic acid
functional groups attached to the same carbon atom of a cyclohexane ring. This geminal diacid
arrangement influences its chemical and physical properties, making its structural elucidation
and characterization crucial for various applications in organic synthesis, materials science,
and drug development. This technical guide provides a comprehensive overview of the
spectroscopic techniques used to characterize Cyclohexane-1,1-dicarboxylic acid, including
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS). While experimental data for Cyclohexane-1,1-dicarboxylic acid is not
readily available in public spectral databases, this guide presents representative data from
closely related isomers and derivatives to illustrate the expected spectral features.

Spectroscopic Data

Due to the limited availability of public spectroscopic data for Cyclohexane-1,1-dicarboxylic
acid, the following tables present data for its isomers and derivatives as a reference. These
examples provide insight into the characteristic signals expected for this class of compounds.

Table 1: 1H NMR Spectroscopic Data of Cyclohexanedicarboxylic Acid Derivatives
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Chemical
Compound Solvent Shift (3) Multiplicity Integration Assignment
Ppm
Diethyl
Cyclohexane-
11 CDCI3 4.17 q 4H -OCH2CH3
dicarboxylate
Cyclohexane
1.93 m 4H _
(axial)
Cyclohexane
1.50 m 6H .
(equatorial)
1.23 t 6H -OCH2CH3

Table 2: 13C NMR Spectroscopic Data of Cyclohexanedicarboxylic Acid Derivatives

Chemical Shift (8)

Compound Solvent Assignment
ppm

Monomethyl

Cyclohexane-1,1- CDCI3 177.1 C=0 (acid)

dicarboxylate

172.1 C=0 (ester)
57.8 Cl

52.4 -OCH3
30.1 C2,C6
24.8 C3,C5
22.8 C4

Table 3: IR Spectroscopic Data of Cyclohexanedicarboxylic Acid Isomers
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. Wavenumber . .
Compound Technique Intensity Assignment
(cm-1)
cis-Cyclohexane-
. . C-H stretch
1,2-dicarboxylic KBr Pellet 2950-2850 s
. (alkane)
Anhydride
C=0 stretch
1850, 1780 s _
(anhydride)
1230 s C-O stretch

Table 4. Mass Spectrometry Data of Cyclohexanedicarboxylic Acid Isomers

lonization Relative ]
Compound miz . Assignment
Mode Intensity (%)
cis-1,2-
Cyclohexanedica El 172 <10 [M]+
rboxylic acid
154 20 [M-H20]+
[M-CO2]+ or [M-
128 100
C2H40]+
81 80 [C6HIJ+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may need to be optimized for the instrument used and

the specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the dicarboxylic acid is dissolved in 0.5-0.7
mL of a suitable deuterated solvent (e.g., CDCI3, DMSO-d6, or D20 with a pH indicator). A
small amount of tetramethylsilane (TMS) is added as an internal standard (0O ppm).
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e 1H NMR Spectroscopy: The 1H NMR spectrum is typically acquired on a 300 or 500 MHz
spectrometer. Standard acquisition parameters include a 30° pulse angle, a spectral width of
10-15 ppm, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.

e 13C NMR Spectroscopy: The 13C NMR spectrum is acquired on the same instrument using
a proton-decoupled pulse sequence. Due to the low natural abundance of 13C, a larger
number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are
typically required. The spectral width is usually around 200-220 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is
finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate
mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

o Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A
background spectrum of the empty sample holder is recorded first. The sample spectrum is
then recorded, typically in the range of 4000-400 cm-1, with a resolution of 4 cm-1 and an
accumulation of 16-32 scans.

Mass Spectrometry (MS)

o Sample Introduction: For a solid sample, a direct insertion probe or a suitable solvent for
infusion via a syringe pump can be used. For volatile derivatives, Gas Chromatography (GC)
is often coupled with the mass spectrometer.

« lonization: Electron lonization (El) is a common technique for generating fragment ions and
providing structural information. Electrospray lonization (ESI) is a softer ionization technique
often used for less volatile or thermally labile molecules, which typically yields the molecular
ion peak.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum plots the relative
abundance of ions as a function of their m/z ratio.

Visualizations
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Experimental Workflow for Spectroscopic Analysis

General Workflow for Spectroscopic Analysis of a Dicarboxylic Acid
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Caption: General workflow for the spectroscopic analysis of a dicarboxylic acid.

Logical Relationship between Spectroscopic Techniques and Structural Information
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Relationship between Spectroscopic Data and Molecular Structure
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Caption: How different spectroscopic techniques probe molecular structure.

 To cite this document: BenchChem. [Spectroscopic Analysis of Cyclohexane-1,1-dicarboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074598#spectroscopic-data-of-cyclohexane-1-1-
dicarboxylic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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